Cas no 91990-88-4 (4-(N-Succinimidylcarboxy)benzophenone)

4-(N-Succinimidylcarboxy)benzophenone structure
91990-88-4 structure
Nome del prodotto:4-(N-Succinimidylcarboxy)benzophenone
Numero CAS:91990-88-4
MF:C18H13NO5
MW:323.299525022507
MDL:MFCD00058572
CID:800283
PubChem ID:135726902

4-(N-Succinimidylcarboxy)benzophenone Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,4-benzoyl-, 2,5-dioxo-1-pyrrolidinyl ester
    • 4-(N-Succinimidylcarboxy)benzophenone
    • N-Succinimidyl 4-Benzoylbenzoate
    • 4-(N-Succinimidylcarboxy)benzophenone [4-Benzoylbenzoic acid, succinimidyl ester]
    • (2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate
    • 4-benzoylbenzoate NHS ester
    • 4-Benzoylbenzoic Acid N-Succinimidyl Ester
    • 4-Benzoylbenzoic acid succinimidyl ester
    • N-hydroxysuccinimidyl-4-benzoylbenzoate
    • p-benzoylbenzoic acid N-hydroxysuccinimide ester
    • 2,5-dioxopyrrolidin-1-yl 4-benzoylbenzoate
    • 1-[(4-Benzoylbenzoyl)oxy]pyrrolidine-2,5-dione
    • N-Succinimidyl4-Benzoylbenzoate
    • MVQNJLJLEGZFGP-UHFFFAOYSA-N
    • 5569AH
    • 4-benzoylbenzoicacid-succinimidyl ester
    • 4-Benzoylbenzoic acid,succinimidyl ester
    • 4-Benzoylbenzoic acid, succinimidyl ester
    • 4-
    • AS
    • 2,5-Pyrrolidinedione, 1-[(4-benzoylbenzoyl)oxy]- (9CI)
    • 4-Benzoylbenzoic acid N-hydroxysuccinimide
    • 91990-88-4
    • 4-Benzoylbenzoic acid N-succinimidyl ester, 97%
    • CS-0181326
    • 4-benzoylbenzoic acid N-hydroxy-*succinimide ester
    • 1-[(4-benzoylbenzoyl)oxy] pyrrolidine-2,5-dione
    • MFCD00058572
    • AS-10345
    • AKOS025312397
    • SCHEMBL76714
    • T73071
    • 2,5-dioxopyrrolidin-1-yl4-benzoylbenzoate
    • LCZC2378
    • DTXSID70376325
    • S0863
    • DB-081113
    • MDL: MFCD00058572
    • Inchi: 1S/C18H13NO5/c20-15-10-11-16(21)19(15)24-18(23)14-8-6-13(7-9-14)17(22)12-4-2-1-3-5-12/h1-9H,10-11H2
    • Chiave InChI: MVQNJLJLEGZFGP-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=CC(C(C2C=CC=CC=2)=O)=CC=1)ON1C(=O)CCC1=O

Proprietà calcolate

  • Massa esatta: 323.07900
  • Massa monoisotopica: 323.07937252 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 5
  • Complessità: 514
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 323.3
  • XLogP3: 2.2
  • Superficie polare topologica: 80.8

Proprietà sperimentali

  • Punto di fusione: 207.0 to 211.0 deg-C
  • PSA: 80.75000
  • LogP: 2.07630

4-(N-Succinimidylcarboxy)benzophenone Informazioni sulla sicurezza

4-(N-Succinimidylcarboxy)benzophenone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Cooke Chemical
A6228712-250MG
4-(N-Succinimidylcarboxy)benzophenone [4-Benzoylbenzoic acid, succinimidyl ester]
91990-88-4 >97.0%(HPLC)
250mg
RMB 639.20 2025-02-21
SHENG KE LU SI SHENG WU JI SHU
sc-209864-25 mg
4-(N-Succinimidylcarboxy)benzophenone,
91990-88-4
25mg
¥2,256.00 2023-07-11
TRC
S690283-10mg
4-(N-Succinimidylcarboxy)benzophenone
91990-88-4
10mg
$ 58.00 2023-09-06
TRC
S690283-100mg
4-(N-Succinimidylcarboxy)benzophenone
91990-88-4
100mg
$127.00 2023-05-17
TRC
S690283-250mg
4-(N-Succinimidylcarboxy)benzophenone
91990-88-4
250mg
$339.00 2023-05-17
Chemenu
CM529690-100mg
2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate
91990-88-4 98%
100mg
$79 2023-01-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N34890-1g
(2,5-dioxopyrrolidin-1-yl) 4-benzoylbenzoate
91990-88-4
1g
¥7268.0 2021-09-04
Cooke Chemical
A6228712-1G
4-(N-Succinimidylcarboxy)benzophenone [4-Benzoylbenzoic acid, succinimidyl ester]
91990-88-4 >97.0%(HPLC)
1g
RMB 2044.80 2025-02-21
eNovation Chemicals LLC
D751293-1g
4-BENZOYLBENZOIC ACID SUCCINIMIDYL ESTER
91990-88-4 98.0%
1g
$185 2024-06-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
775924-500MG
4-Benzoylbenzoic acid N-succinimidyl ester
91990-88-4 97%
500MG
¥2854.57 2022-02-24

4-(N-Succinimidylcarboxy)benzophenone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  3 h, rt
Riferimento
Photoproximity profiling of protein-protein interactions in cells
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Methanol ,  Dichloromethane ;  24 h, 25 °C
Riferimento
N-Hydroxysuccinimide-activated esters as a functionalization agent for amino cellulose: synthesis and solid-state NMR characterization
Groszewicz, Pedro B.; Mendes, Pedro; Kumari, Bharti; Lins, Jonas; Biesalski, Markus; et al, Cellulose (Dordrecht, 2020, 27(3), 1239-1254

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride
Riferimento
Site-specific, covalent bioconjugation of proteins
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: 1,4-Dioxane ;  0 °C; 21 h, rt
1.2 Reagents: Acetic acid Solvents: 1,4-Dioxane ;  30 min, rt
Riferimento
Active/Inactive Dual-Probe System for Selective Photoaffinity Labeling of Small Molecule-Binding Proteins
Sakurai, Kaori; Tawa, Masaki; Okada, Ayumi; Yamada, Rika; Sato, Noriyuki; et al, Chemistry - An Asian Journal, 2012, 7(7), 1567-1571

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Methanol ,  Dichloromethane ;  24 h, rt
Riferimento
Photoreactive polymers, method for producing wet-strength paper products, and wet-strength paper product
, World Intellectual Property Organization, , ,

Metodo di produzione 6

Condizioni di reazione
Riferimento
Design and synthesis of fluorescent glycolipid photoaffinity probes and their photoreactivity
Sakurai, Kaori; Yamaguchi, Tamayo; Mizuno, Sakae, Bioorganic & Medicinal Chemistry Letters, 2016, 26(20), 5110-5115

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethyl sulfoxide ;  15 h, rt
Riferimento
Preparation and characterization of nonfouling polymer brushes on poly(ethylene terephthalate) film surfaces
Li, Jiehua; Tan, Dongsheng; Zhang, Xiaoqing; Tan, Hong; Ding, Mingming; et al, Colloids and Surfaces, 2010, 78(2), 343-350

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ;  4 h, 0 °C
Riferimento
New photoactivatable analogs of glutathione disulfide
Bernardi, Dan; Dicko, Amadou; Kirsch, Gilbert, Synthesis, 2006, (3), 509-513

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1.5 h, rt
Riferimento
Flexible and General Synthesis of Functionalized Phosphoisoprenoids for the Study of Prenylation in vivo and in vitro
Das, Debapratim; Tnimov, Zakir; Nguyen, Uyen T. T.; Thimmaiah, Govindaraju; Lo, Harriet; et al, ChemBioChem, 2012, 13(5), 674-683

Metodo di produzione 10

Condizioni di reazione
Riferimento
A novel strategy to graft RGD peptide on biomaterials surfaces for endothelization of small-diameter vascular grafts and tissue engineering blood vessel
Li, Jiehua; Ding, Mingming; Fu, Qiang; Tan, Hong; Xie, Xingyi; et al, Journal of Materials Science: Materials in Medicine, 2008, 19(7), 2595-2603

Metodo di produzione 11

Condizioni di reazione
Riferimento
Preparation of lactonolactone amide derivatives and their polymers with UV absorbability
, Japan, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  overnight, rt
Riferimento
Synthesis and application of a photoaffinity analog of dehydroepiandrosterone (DHEA)
Olivo, Horacio F.; Perez-Hernandez, Nury; Liu, Dongmin; Iruthayanathan, Mary; O'Leary, Brianne; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1153-1155

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  overnight, 50 °C
Riferimento
Preparation of polycyclic epoxides and compositions thereof with anti-cancer activities
, World Intellectual Property Organization, , ,

4-(N-Succinimidylcarboxy)benzophenone Raw materials

4-(N-Succinimidylcarboxy)benzophenone Preparation Products

Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.